

An In-Depth Technical Guide to 3-Iodo-5-methylbenzoic acid

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Compound of Interest

Compound Name: **3-Iodo-5-methylbenzoic acid**

Cat. No.: **B1628625**

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This guide provides a comprehensive technical overview of **3-Iodo-5-methylbenzoic acid**, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, analytical validation, and critical applications, with a focus on the causal reasoning behind methodological choices.

Core Molecular Profile and Physicochemical Properties

3-Iodo-5-methylbenzoic acid is a disubstituted aromatic carboxylic acid. The strategic placement of the iodo, methyl, and carboxylic acid groups on the benzene ring makes it a highly versatile intermediate for creating complex molecular architectures. The iodine atom, in particular, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below:

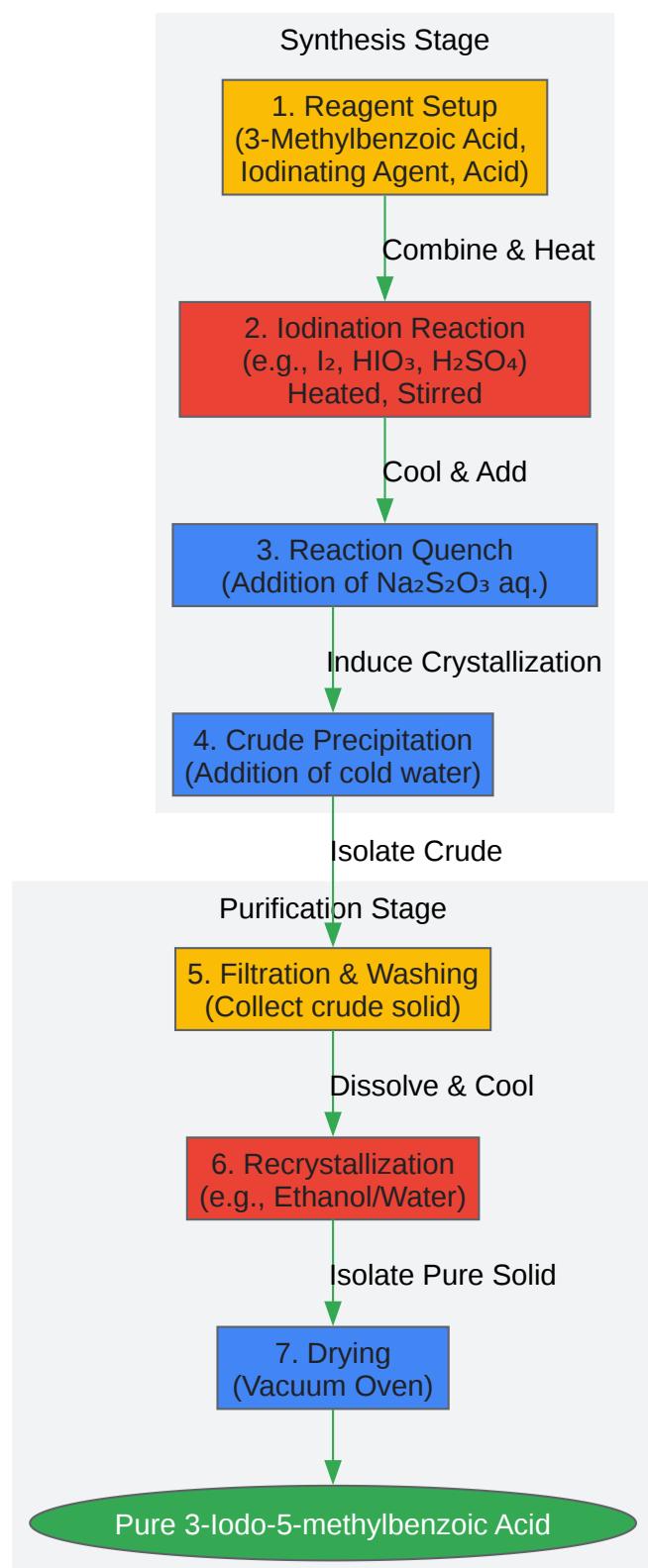
Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IO ₂	[1]
Molecular Weight	262.04 g/mol	
CAS Number	52107-90-1	
Appearance	White to off-white solid	[General knowledge]
Canonical SMILES	CC1=CC(=CC(=C1)I)C(=O)O	

Solubility Profile: While extensive quantitative solubility data is not widely published, qualitative analysis and the behavior of analogous structures like 2,3,5-triiodobenzoic acid indicate that **3-Iodo-5-methylbenzoic acid** exhibits poor solubility in water.[\[2\]](#) It is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, a characteristic driven by the polar carboxylic acid group.[\[3\]](#) This solubility is crucial for selecting appropriate reaction and purification solvents.

Synthesis and Purification: A Validated Workflow

The synthesis of **3-Iodo-5-methylbenzoic acid** can be achieved through several routes. A common and reliable strategy involves the electrophilic iodination of 3-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor iodination at the C5 position, which is meta to the carboxyl group and ortho to the methyl group.

The following diagram illustrates a typical laboratory-scale synthesis workflow.



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Caption: Workflow for the synthesis and purification of **3-iodo-5-methylbenzoic acid**.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for the iodination of benzoic acid derivatives.

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1.0 equiv.).
- **Reagent Addition:** Add a suitable solvent such as acetic acid, followed by the iodinating reagents. A common system is a combination of iodine (I_2) and an oxidizing agent like periodic acid (HIO_3) or nitric acid in the presence of a catalytic amount of sulfuric acid.
- **Reaction:** Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate ($Na_2S_2O_3$) until the dark iodine color disappears.
- **Precipitation:** Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
- **Filtration:** Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and air-dry the crude product.

Experimental Protocol: Purification by Recrystallization

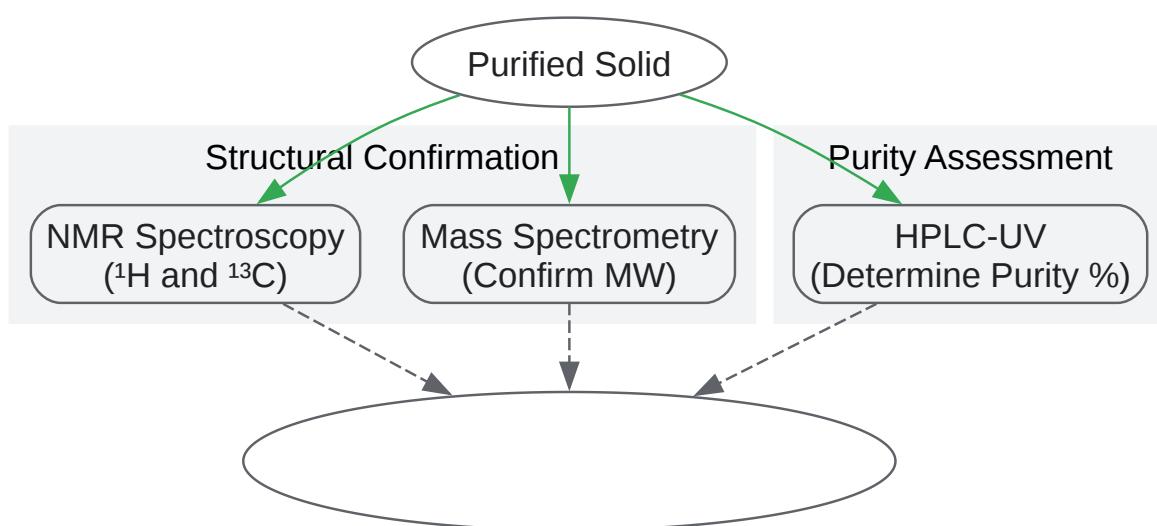
The choice of solvent is critical for effective purification. An ideal solvent system will fully dissolve the compound at an elevated temperature but result in low solubility at room or sub-ambient temperatures, leaving impurities behind in the mother liquor. A mixture of ethanol and water is often effective for benzoic acid derivatives.

- **Dissolution:** Place the crude **3-iodo-5-methylbenzoic acid** in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
- **Induce Crystallization:** While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.

- Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum at 40-50 °C.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.



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Caption: A comprehensive analytical workflow for the quality control of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For **3-Iodo-5-methylbenzoic acid**, the expected signals are:

- A singlet for the methyl ($-\text{CH}_3$) protons, expected around δ 2.3-2.4 ppm.
- Three distinct signals for the aromatic protons, likely appearing as singlets or narrow multiplets between δ 7.5-8.5 ppm. The proton at C2 (between the iodo and carboxyl groups) would be the most downfield.
- A broad singlet for the carboxylic acid proton ($-\text{COOH}$), typically far downfield ($\delta > 10$ ppm), which is exchangeable with D_2O .
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.^[4] For this molecule, eight distinct signals are expected:
 - The methyl carbon ($-\text{CH}_3$) around δ 20-22 ppm.
 - The carbon atom attached to the iodine (C3), which will be significantly shielded, appearing at a lower chemical shift than other aromatic carbons, typically around δ 90-95 ppm.
 - Four other aromatic carbons (C1, C2, C4, C5, C6) in the typical aromatic region of δ 125-145 ppm.
 - The carboxylic acid carbonyl carbon ($-\text{C=O}$) will be the most downfield signal, expected around δ 165-170 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reversed-phase method is typically employed for benzoic acid derivatives.

- Objective: To separate the main compound from any impurities (e.g., starting material, regioisomers) and quantify its purity as a percentage of the total peak area.
- Protocol: Representative HPLC Method
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the carboxylic acid, ensuring a sharp, symmetrical peak shape.

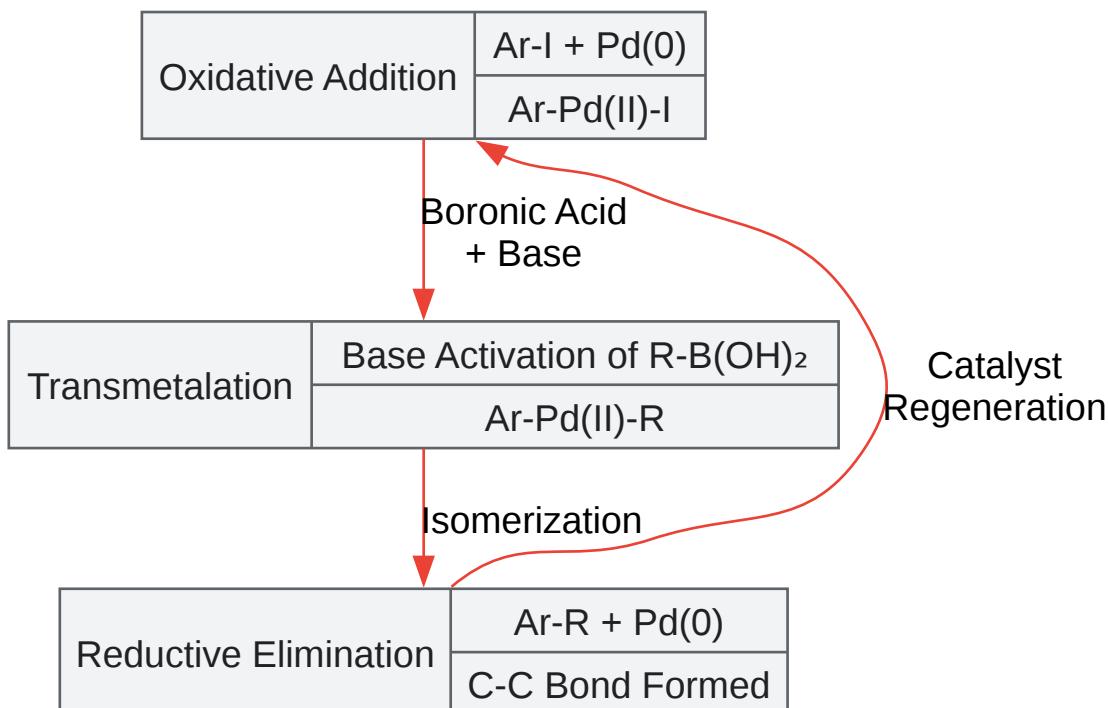
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient would run from 10% B to 90% B over 20-30 minutes to elute compounds with a range of polarities.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
- Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode is ideal for a carboxylic acid. The expected observation would be the deprotonated molecule $[M-H]^-$ at an m/z of approximately 260.9.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The C–I bond in **3-Iodo-5-methylbenzoic acid** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[5] This reaction forms a new carbon–carbon bond by coupling the aryl iodide with an organoboron species (typically a boronic acid), enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.^{[6][7]}

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

This protocol provides a general starting point for coupling **3-Iodo-5-methylbenzoic acid** with a generic arylboronic acid.[8][9]

- **Inert Atmosphere:** To a dry Schlenk flask, add **3-Iodo-5-methylbenzoic acid** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 3.0 equiv.). The base is essential for activating the boronic acid for transmetalation.[6]
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).
- **Reaction:** Heat the mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

- Work-up: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Safety, Handling, and Storage

- Hazard Profile: **3-Iodo-5-methylbenzoic acid** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
- Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

Conclusion

3-Iodo-5-methylbenzoic acid is a valuable and versatile chemical intermediate. Its well-defined structure allows for predictable reactivity, particularly in powerful C-C bond-forming reactions like the Suzuki coupling. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is paramount for its successful application in research and development, enabling the efficient construction of novel molecules for the pharmaceutical and material science industries.

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